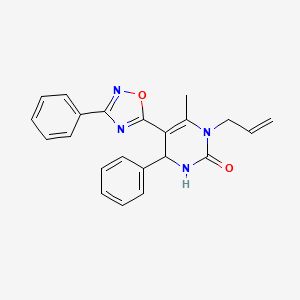

1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one

Description

The compound 1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one is a dihydropyrimidinone derivative featuring a 1,2,4-oxadiazole substituent at position 5 and an allyl group at position 1. Dihydropyrimidinones are structurally related to the Biginelli reaction products, which are known for their pharmacological relevance, including antimicrobial, anti-inflammatory, and anticonvulsant activities .

Synthesis of such compounds typically involves cyclocondensation of aldehydes, β-keto esters, and urea derivatives, followed by functionalization via hydrazine intermediates and cyclization with carboxylic acids or nitriles . While direct synthesis data for this specific compound is unavailable, analogous routes suggest its preparation via:

Biginelli-like condensation to form the dihydropyrimidinone core.

Introduction of the allyl group via alkylation.

Cyclization with phenyl-substituted nitrile oxides to install the 1,2,4-oxadiazole ring.

Properties

IUPAC Name |

4-methyl-6-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-prop-2-enyl-1,6-dihydropyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-3-14-26-15(2)18(19(23-22(26)27)16-10-6-4-7-11-16)21-24-20(25-28-21)17-12-8-5-9-13-17/h3-13,19H,1,14H2,2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTFLQHBEKVAGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1CC=C)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, anticancer, and enzyme inhibitory activities.

Chemical Structure

The compound features a complex structure that incorporates a dihydropyrimidinone core linked to an oxadiazole moiety. This unique combination is thought to contribute to its biological efficacy.

Antibacterial Activity

Research has shown that derivatives of oxadiazoles often exhibit potent antibacterial properties. In a study evaluating various synthesized compounds, derivatives containing the oxadiazole ring demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level | IC50 (µM) |

|---|---|---|---|

| 1-Allyl... | Salmonella typhi | Strong | 2.14 ± 0.003 |

| 1-Allyl... | Bacillus subtilis | Moderate | 6.28 ± 0.003 |

Antifungal Activity

The compound's antifungal potential has not been extensively documented in the literature. However, related compounds with similar structural motifs have shown promising antifungal activity against various fungal pathogens.

Anticancer Activity

The anticancer properties of compounds with similar structures have been explored in various studies. For instance, Mannich bases derived from similar frameworks were reported to exhibit significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) . The mechanism of action is often linked to the inhibition of DNA topoisomerase and induction of apoptosis.

| Cell Line | Compound | Cytotoxicity (µM) |

|---|---|---|

| HeLa | Mannich Base | 15 - 30 |

| HepG2 | Mannich Base | 20 - 35 |

| A549 | Mannich Base | 10 - 25 |

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. The synthesized derivatives showed strong inhibitory activity against these enzymes, which are relevant targets for neurodegenerative diseases and urea cycle disorders respectively .

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | 1-Allyl... | 2.14 ± 0.002 |

| Urease | 1-Allyl... | 1.21 ± 0.005 |

Case Studies

Several case studies have investigated the biological activities of similar compounds:

- Antibacterial Screening : A study synthesized multiple oxadiazole derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenyl ring significantly enhanced antibacterial potency.

- Anticancer Mechanisms : Research on Mannich bases revealed that structural variations influenced their cytotoxicity against various cancer cell lines, suggesting that substituents on the oxadiazole ring could enhance activity through improved binding affinity to target proteins.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features and Bioactivities

Key Structural Differences and Implications

Core Modifications: The target compound’s dihydropyrimidin-2-one core differs from the thieno-pyrimidine scaffold in , which confers greater aromaticity and rigidity. The 2-thione analog in has enhanced hydrogen-bonding capacity compared to the target’s 2-one, which could influence solubility and intermolecular interactions .

This may improve membrane permeability. Phenyl vs. Tolyl Groups: The target’s unsubstituted phenyl rings (positions 4 and oxadiazole) contrast with the methyl-substituted tolyl groups in , which likely increase hydrophobicity and metabolic stability .

Heterocycle Variations :

Bioactivity Insights from Analogs

- Anticonvulsant Activity: Dihydropyrimidinones with 1,3,4-oxadiazole substituents (e.g., ) showed potent activity in maximal electroshock (MES) tests, suggesting the core’s role in CNS penetration. The target’s 1,2,4-oxadiazole may alter pharmacokinetics but retain efficacy .

- Antimicrobial Potential: Thieno-pyrimidines with 1,3,4-oxadiazoles () inhibited S. aureus and E. coli at low MIC values. The target’s phenyl-oxadiazole group could similarly disrupt microbial membranes or enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.